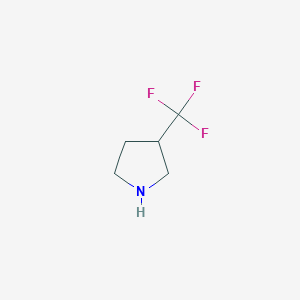

3-(Trifluoromethyl)pyrrolidine

Descripción

Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Medicinal Chemistry and Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and organic synthesis. tandfonline.com Its prevalence is underscored by its presence in a multitude of natural products, particularly alkaloids, and its incorporation into numerous FDA-approved drugs. nih.govresearchgate.net The significance of the pyrrolidine scaffold stems from several key features:

Structural Versatility and 3D Conformation : As a saturated, non-planar ring, pyrrolidine provides a three-dimensional scaffold that allows for the exploration of chemical space beyond flat, aromatic systems. nih.govresearchgate.net This sp³-hybridized structure is crucial for creating molecules with specific spatial arrangements, which can lead to improved binding affinity and selectivity for biological targets. nih.govnih.gov

Stereochemical Complexity : The pyrrolidine ring can possess multiple stereocenters, allowing for the generation of diverse stereoisomers. nih.govresearchgate.net The specific spatial orientation of substituents on the ring can dramatically influence a molecule's biological activity and its interaction with chiral biological macromolecules like proteins and enzymes. nih.govnih.gov

Proven Pharmacological Relevance : The pyrrolidine core is found in a wide array of therapeutic agents with diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. tandfonline.comnih.gov This established track record highlights its importance as a "privileged scaffold" in drug discovery. nih.gov

The following table showcases a selection of drugs containing the pyrrolidine scaffold, illustrating the breadth of its therapeutic applications.

| Drug Name | Therapeutic Class |

| Captopril | Antihypertensive (ACE Inhibitor) pharmablock.comnih.gov |

| Clindamycin | Antibacterial researchgate.netnih.gov |

| Anisomycin | Antibiotic researchgate.netnih.gov |

| Rolipram | Antidepressant nih.gov |

| Procyclidine | Anticholinergic nih.gov |

| Daridorexant | Insomnia Treatment nih.gov |

| Telaprevir | Antiviral (HCV Protease Inhibitor) researchgate.netbldpharm.com |

Strategic Impact of Trifluoromethyl Group Incorporation in Bioactive Molecules

The trifluoromethyl (CF₃) group is a key functional group in modern medicinal chemistry, often introduced to enhance the properties of a lead compound. wikipedia.org Its strategic incorporation can profoundly impact a molecule's biological and physicochemical characteristics for several reasons:

Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com Replacing a metabolically vulnerable methyl group with a CF₃ group can block oxidation, thereby increasing the drug's half-life and bioavailability. wikipedia.orgmdpi.com

Lipophilicity and Permeability : The CF₃ group is significantly more lipophilic than a hydrogen atom or a methyl group, which can enhance a molecule's ability to cross cell membranes. mdpi.comnih.gov This improved membrane permeability can lead to better absorption and distribution of the drug within the body. mdpi.com

Electronic Effects : As a strong electron-withdrawing group, the CF₃ group can significantly alter the electronic properties of a molecule. mdpi.comtcichemicals.com This can influence the pKa of nearby functional groups, affecting their ionization state at physiological pH and altering binding interactions with target proteins. wikipedia.org

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. wikipedia.org This substitution can maintain or improve biological activity while favorably modifying other properties like metabolic stability or lipophilicity. mdpi.com

The table below summarizes the key properties of the trifluoromethyl group that are advantageous in drug design.

| Property | Impact on Molecule | Reference |

| High Electronegativity | Strong electron-withdrawing effect, influences pKa. | wikipedia.orgmdpi.com |

| Increased Lipophilicity | Enhances membrane permeability and absorption. | mdpi.comnih.govontosight.ai |

| Metabolic Resistance | Blocks oxidative metabolism, increases half-life. | wikipedia.orgmdpi.com |

| Steric Bulk | Can improve binding selectivity and affinity. | mdpi.com |

The incorporation of trifluoromethyl groups is a well-established strategy in the development of pharmaceuticals, with numerous successful drugs containing this moiety, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

3-(Trifluoromethyl)pyrrolidine as a Privileged Chiral Building Block and Synthetic Intermediate

This compound emerges as a "privileged" building block by combining the beneficial attributes of both the pyrrolidine scaffold and the trifluoromethyl group. mdpi.comacs.org Its utility as a chiral synthon is particularly noteworthy in the construction of complex, enantiomerically pure molecules. ugent.benih.gov

The presence of the trifluoromethyl group at the 3-position of the pyrrolidine ring introduces a stereocenter, making chiral versions of this building block, such as (R)- and (S)-3-(trifluoromethyl)pyrrolidine, highly valuable in asymmetric synthesis. bldpharm.com The synthesis of these chiral trifluoromethylated pyrrolidines has been an area of active research, with methods developed to produce them with high enantiomeric and diastereomeric purity. nih.govresearchgate.net

Key applications and significance of this compound include:

Asymmetric Synthesis : Enantiopure this compound serves as a starting material or intermediate in the synthesis of more complex chiral molecules. ugent.benih.gov Its defined stereochemistry allows for precise control over the three-dimensional structure of the final product, which is often critical for biological activity.

Introduction of a Trifluoromethylated Pharmacophore : It provides a direct and efficient way to introduce a CF₃-substituted pyrrolidine motif into a target molecule. This is a powerful strategy in drug discovery for optimizing lead compounds by enhancing metabolic stability, lipophilicity, and binding affinity. acs.org

Scaffold for Novel Chemical Libraries : The versatility of the pyrrolidine ring allows for further functionalization at various positions, enabling the creation of diverse libraries of novel compounds for high-throughput screening and drug discovery programs. The trifluoromethyl group adds a unique element to these libraries, expanding the accessible chemical space. researchgate.netresearchgate.net

The development of synthetic routes, such as those involving 1,3-dipolar cycloaddition reactions, has made chiral trifluoromethylated pyrrolidines more accessible for research and development. acs.orgresearchgate.net These synthetic advancements continue to fuel the exploration of this compound and its derivatives as key components in the design of next-generation pharmaceuticals and other advanced materials. researchgate.netresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

3-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4-1-2-9-3-4/h4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWXUWGQMOEJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408893 | |

| Record name | 3-(trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644970-41-2 | |

| Record name | 3-(trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Trifluoromethyl Pyrrolidine Derivatives

Asymmetric Synthesis Approaches

The demand for enantiomerically pure trifluoromethylated pyrrolidines has spurred the development of various asymmetric synthetic methods. These approaches aim to control the stereochemistry at multiple centers, providing access to a diverse range of chiral molecules with potential biological activity.

Organocatalytic Strategies for Enantio- and Diastereoselective Access

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. These small organic molecules can effectively catalyze reactions with high stereoselectivity, offering a valuable alternative to metal-based catalysts.

A highly efficient method for synthesizing functionalized trifluoromethyl-substituted pyrrolidines involves an organocatalytic domino Michael/Mannich [3+2] cycloaddition. This one-pot reaction, often catalyzed by a commercially available secondary amine, allows for the creation of pyrrolidine (B122466) derivatives with three contiguous stereogenic centers. The reaction between simple enals and trifluoromethyl-substituted iminomalonates proceeds with high yields and excellent stereoselectivities. A proposed mechanism involves the formation of an iminium ion from the enal and the secondary amine catalyst, followed by a Michael addition and an intramolecular Mannich reaction.

This methodology has also been successfully applied in the synthesis of complex dispirooxindoles containing a trifluoromethyl-pyrrolidinyl moiety. Using a squaramide-based organocatalyst, the domino Michael/Mannich [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with isatylidenyl-isoxazoles afforded products with four contiguous stereocenters in high yields and excellent diastereo- and enantioselectivities.

Table 1: Organocatalytic Domino Michael/Mannich Cycloadditions

| Catalyst | Reactants | Product | Yield (%) | dr | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Secondary Amine | Enals, Trifluoromethyl-substituted iminomalonates | Functionalized trifluoromethyl-substituted pyrrolidines | High | >20:1 | >99 | |

| Squaramide | 3-methyl-4-nitro-5-isatylidenyl-isoxazoles, N-2,2,2-trifluoroethylisatin ketimines | Isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles | up to 99 | >20:1 | up to 96 |

The 1,3-dipolar cycloaddition of azomethine ylides with trifluoromethyl-substituted alkenes is a common and effective strategy for constructing the 3-(trifluoromethyl)pyrrolidine core. This reaction allows for the stereocontrolled synthesis of these important heterocyclic compounds.

Organocatalyzed 1,3-dipolar cycloadditions have been developed to achieve high enantioselectivity. For instance, using diphenylprolinol trimethylsilyl (B98337) ether as a catalyst, the reaction of trifluoroethylamine-derived ketimines with α,β-unsaturated aldehydes yields α-trifluoromethyl pyrrolidines with three contiguous stereocenters in excellent yields, diastereoselectivities, and enantioselectivities. The use of an acid additive, such as 3,5-dinitrobenzoic acid, can further enhance the reaction's efficiency.

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have also proven effective. The reaction of azomethine ylides with gem-difluorostyrenes and 1,1,2-trifluorostyrenes, catalyzed by a Cu(I)/chiral ligand complex, provides access to a range of fluorinated pyrrolidines with good to excellent yields and stereoselectivities.

The regioselectivity of 1,3-dipolar cycloadditions can be controlled through the choice of catalyst. An amino-controlled regiodivergent asymmetric synthesis of trifluoromethyl-containing spiro-pyrrolidine-pyrazolone compounds has been reported. By employing either an alkaloid-derived squaramide or a cyclohexanediamine-derived squaramide catalyst, the reaction between an α,β-unsaturated pyrazolone (B3327878) and diethyl 2-((2,2,2-trifluoroethyl)imino)malonate can be directed to produce different regioisomers. This method provides access to structurally diverse products with high yields, diastereoselectivities, and enantioselectivities.

Rearrangement-Based Syntheses

Rearrangement reactions offer an alternative and powerful approach to the synthesis of substituted pyrrolidines. A notable example is the asymmetric synthesis of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines through the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. This diastereoselective azetidine-to-pyrrolidine ring expansion can be triggered by various nucleophiles, including amines, alcohols, and thiols. The stereochemistry of the exocyclic trifluoromethyl-substituted carbon atom plays a crucial role in the propensity for this rearrangement to occur.

Intramolecular Cyclization Reactions for Pyrrolidine Ring Formation

Intramolecular cyclization reactions provide a direct method for constructing the pyrrolidine ring. A formal (3+2)-annulation strategy involving an asymmetric Michael addition followed by a reductive cyclization has been developed for the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines. The initial organocatalytic Michael addition of 1,1,1-trifluoromethylketones to nitroolefins proceeds with high diastereo- and enantioselectivity. The resulting Michael adducts can then undergo a diastereoselective reductive cyclization to afford the desired 2-trifluoromethyl pyrrolidines bearing three contiguous stereocenters.

Another approach involves a visible-light-induced radical relay trifluoromethylation/cyclization. This method utilizes the regioselective addition of a trifluoromethyl radical to the internal C=C bond of N-cyano-N-isopentenyl arylamides or (E)-N-cinnamyl-N-cyanoarylamides, followed by cyclization to form trifluoromethylated dihydropyrroloquinazolinone derivatives.

Cyclization of N-Tosyl-α-(trifluoromethyl)homoallylamine Derivatives

A key strategy for the synthesis of α-(trifluoromethyl)pyrrolidines involves the acid-promoted cyclization of N-tosyl-α-(trifluoromethyl)homoallylamines. These precursors can be prepared via an ene-type reaction involving N-(2,2,2-trifluoro-1-ethoxyethyl)tosylamide. The subsequent cyclization is influenced by the reaction conditions, particularly the strength of the acid and the temperature, which can dictate the stereochemical outcome.

For instance, the treatment of 4-phenyl-N-tosyl-1-(trifluoromethyl)-3-butenylamine with a protic acid can yield both cis- and trans-2-phenyl-N-tosyl-5-(trifluoromethyl)pyrrolidines. researchgate.net Under moderate reaction conditions, the trans isomer is the major product, while more drastic conditions favor the formation of the thermodynamically more stable cis isomer. researchgate.net This suggests a mechanism proceeding through a benzylic cation intermediate, allowing for isomerization.

| Entry | Substrate | Conditions | Product(s) | Ratio (cis:trans) | Yield (%) |

| 1 | 4-phenyl-N-tosyl-1-(trifluoromethyl)-3-butenylamine | p-TsOH, benzene, reflux | cis- and trans-2-phenyl-N-tosyl-5-(trifluoromethyl)pyrrolidine | Major trans | Moderate |

| 2 | 4-phenyl-N-tosyl-1-(trifluoromethyl)-3-butenylamine | CF₃SO₃H, CH₂Cl₂, rt | cis-2-phenyl-N-tosyl-5-(trifluoromethyl)pyrrolidine | Predominantly cis | High |

Iodocyclization Protocols

In addition to acid-catalyzed cyclization, iodocyclization offers a mild and effective method for the synthesis of functionalized trifluoromethylated pyrrolidines from N-tosyl-α-(trifluoromethyl)homoallylamine derivatives. This reaction, typically carried out in the presence of iodine and a weak base such as sodium hydrogencarbonate, proceeds with high stereoselectivity. researchgate.net

The treatment of 4-phenyl-N-tosyl-1-(trifluoromethyl)-3-butenylamine with iodine leads to the formation of 3-iodo-2-phenyl-5-(trifluoromethyl)-N-tosylpyrrolidines. researchgate.net This method introduces a versatile iodine handle, which can be further functionalized, thereby increasing the synthetic utility of the resulting pyrrolidine derivatives. The reaction generally yields polysubstituted pyrrolidines with good control over the relative stereochemistry of the newly formed stereocenters.

| Entry | Substrate | Reagents | Product | Diastereoselectivity | Yield (%) |

| 1 | 4-phenyl-N-tosyl-1-(trifluoromethyl)-3-butenylamine | I₂, NaHCO₃ | 3-iodo-2-phenyl-5-(trifluoromethyl)-N-tosylpyrrolidines | High | Good |

Direct Trifluoromethylation Strategies for Pyrrolidine Systems

Direct C-H trifluoromethylation represents a highly atom-economical and efficient approach to introduce a trifluoromethyl group into a pre-existing pyrrolidine ring. This strategy avoids the need for pre-functionalized substrates, streamlining the synthetic process.

C(sp³)—H Trifluoromethylation Methodologies

Recent advances have enabled the direct trifluoromethylation of aliphatic C(sp³)—H bonds in pyrrolidine systems. One notable method involves a dual catalytic system merging decatungstate photocatalysis with copper catalysis. sciopen.com This approach allows for the selective trifluoromethylation at the β-position of the pyrrolidine ring. The reaction is initiated by the photoexcited decatungstate, which abstracts a hydrogen atom from the protonated pyrrolidine at the more electron-rich β-position to generate an alkyl radical. This radical is then trapped by a Cu(II)-CF₃ species, leading to the formation of the C-CF₃ bond. sciopen.com Theoretical studies have shown that the β-regioselectivity arises from the reduced activity of the α-C-H bond upon protonation of the pyrrolidine nitrogen.

Another strategy employs a dual catalytic system of Cu(I) and a chiral phosphoric acid for the asymmetric radical aminotrifluoromethylation of alkenes, which can be adapted to form trifluoromethylated pyrrolidines. thieme-connect.com This method provides access to chiral pyrrolidines bearing α-tertiary stereocenters with high enantioselectivity. thieme-connect.com

| Method | Catalysts | Key Features | Regioselectivity |

| Decatungstate/Copper Photocatalysis | [W₁₀O₃₂]⁴⁻, Copper catalyst | Direct C(sp³)—H activation | β-selective |

| Dual Catalytic Aminotrifluoromethylation | Cu(I), Chiral Phosphoric Acid | Asymmetric radical process | Dependent on alkene precursor |

Stereochemical Control and Diastereoselectivity in this compound Synthesis

The control of stereochemistry is a critical aspect of synthesizing biologically active molecules. In the context of 3-(trifluoromethyl)pyrrolidines, several methodologies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Organocatalyzed 1,3-dipolar cycloaddition reactions have emerged as a powerful tool for the asymmetric synthesis of α-trifluoromethyl pyrrolidines. For example, the reaction of a trifluoroethylamine-derived ketimine with α,β-unsaturated aldehydes, catalyzed by a diphenylprolinol trimethylsilyl ether, can produce highly functionalized pyrrolidines with three contiguous stereogenic centers in excellent diastereoselectivities and enantioselectivities. researchgate.net

Similarly, an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence using a commercially available secondary amine catalyst provides access to trifluoromethyl-substituted pyrrolidines with three contiguous stereocenters in high yields and with excellent stereocontrol. rsc.org Furthermore, a dual-catalytic approach using a Cu(I)/chiral phosphoric acid system has been successfully applied to the asymmetric radical aminotrifluoromethylation of alkenes, yielding chiral CF₃-containing pyrrolidines with α-tertiary stereocenters in high yields and enantioselectivities. thieme-connect.com

| Method | Catalyst | Key Features | Stereochemical Outcome |

| 1,3-Dipolar Cycloaddition | Diphenylprolinol trimethylsilyl ether | Forms three contiguous stereocenters | Excellent dr and ee |

| Domino Michael/Mannich [3+2] Cycloaddition | Secondary amine | Highly functionalized pyrrolidines | Excellent dr and ee |

| Asymmetric Radical Aminotrifluoromethylation | Cu(I)/Chiral Phosphoric Acid | Creates α-tertiary stereocenters | High ee |

| Regiodivergent [3+2] Cycloaddition | Alkaloid-derived squaramide | Access to spiro-pyrrolidine-pyrazolones | Excellent dr and ee |

Scalability Considerations in Synthetic Procedures

The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including cost, safety, and robustness of the synthetic route. For this compound derivatives, scalability is a key consideration for their potential application in pharmaceuticals and agrochemicals.

An example of a scalable synthesis is the production of trans-4-trifluoromethyl-L-proline, a key building block for certain antiviral compounds. acs.org A sustainable and efficient route was developed that enabled the production of over 235 kg of the target compound. acs.org This process featured a key stereochemical editing step to achieve high stereoselectivity under mild conditions. acs.org The development of such a route often involves a collaborative effort between in silico modeling, high-throughput experimentation, and process chemistry to identify optimal conditions and minimize resource commitment. acs.org

General challenges in scaling up pyrrolidine syntheses include the use of expensive or hazardous reagents, harsh reaction conditions, and the need for cryogenic temperatures. For instance, methods relying on expensive noble metal catalysts or those that generate toxic byproducts may be less amenable to large-scale production. nih.gov The development of continuous flow protocols is a promising strategy to address some of these challenges, offering improved heat and mass transfer, enhanced safety, and the potential for automated, large-scale manufacturing. rsc.org

Elucidating the Structural and Stereochemical Nuances of this compound

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a foundational scaffold in a multitude of biologically active compounds. The strategic incorporation of a trifluoromethyl (CF₃) group at the 3-position significantly influences the molecule's conformational preferences, lipophilicity, and metabolic stability, making this compound a valuable building block in medicinal chemistry. A definitive understanding of its three-dimensional structure and stereochemistry is paramount for rational drug design. This is achieved through a combination of advanced spectroscopic and crystallographic techniques that provide a detailed portrait of the molecule's atomic arrangement and spatial characteristics.

Mechanistic Investigations and Computational Chemistry in 3 Trifluoromethyl Pyrrolidine Research

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become an indispensable tool for investigating the complex reaction mechanisms involved in the synthesis of trifluoromethylated pyrrolidines. mdpi.comnih.govscispace.com By calculating the energies of reactants, intermediates, transition states, and products, DFT allows researchers to map out the potential energy surface of a reaction. scispace.com This analysis helps in understanding reaction feasibility, predicting product distributions, and optimizing reaction conditions.

Key parameters derived from DFT calculations include Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and activation free energies (ΔG‡), which indicate the spontaneity and kinetic barriers of different reaction steps. researchgate.net For instance, in the context of cycloaddition reactions to form pyrrolidine (B122466) rings, DFT can be used to elucidate whether a reaction proceeds through a concerted or a stepwise mechanism by comparing the activation energies of the respective transition states. mdpi.comscispace.com

Computational studies on fluorinated pyrrolidines and related structures have employed various levels of theory to achieve a balance between accuracy and computational cost. The choice of functional and basis set is crucial for obtaining reliable results.

| Level of Theory | Application in Fluorinated Heterocycle Research | Reference |

|---|---|---|

| B3LYP-D3BJ/6-311++G** | Analysis of conformational equilibrium and stereoelectronic effects in difluorinated pyrrolidines. | beilstein-journals.org |

| M06-2X/6-31+G(d,p) | Investigation of metal-free [3+2] cycloaddition mechanisms with enolates and azides. | mdpi.com |

| M06-2X/cc-pVTZ-SMD | Delineating factors for protonation vs. defluorination pathways for β-fluorocarbanions generated from α-(trifluoromethyl)styrenes. | researchgate.net |

| R(U)B3LYP/6-31G | Studying the competition between concerted and stepwise mechanisms in 1,3-dipolar cycloadditions. | nih.gov |

These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone, thereby accelerating the rational design of synthetic routes to complex molecules like 3-(trifluoromethyl)pyrrolidine.

Elucidation of Reaction Mechanisms

The synthesis of trifluoromethylated pyrrolidines can involve sophisticated reaction cascades that merge different types of reactivity. One such powerful strategy is the radical-polar crossover, where a reaction sequence transitions from a radical-based mechanism to an ionic (polar) one. thieme-connect.deresearchgate.net This approach is particularly useful for installing the trifluoromethyl group. thieme-connect.de

In a typical sequence, a trifluoromethyl radical (CF₃•) is generated, often from a source like Umemoto's reagent or Togni's reagent. thieme-connect.deriken.jp This highly reactive radical then adds to an alkene. The resulting radical intermediate can be converted into a cationic species through a single-electron oxidation event. This "crossover" from a radical to a polar intermediate allows for subsequent ionic reactions, such as an intramolecular cyclization by a tethered amine nucleophile, to form the pyrrolidine ring. acs.org Mechanistic studies suggest such pathways are involved in visible-light-induced trifluoromethylation/cyclization reactions to produce trifluoromethylated polycyclic quinazolinones containing a pyrrolidine ring. acs.org This merging of radical and ionic steps within a single transformation enables the construction of complex molecular architectures from simple precursors. nih.gov

Proton migration is a key mechanistic step in certain synthetic routes toward trifluoromethyl-containing pyrrolidines. Research has described an amino-controlled regiodivergent asymmetric synthesis of spiro-pyrrolidine-pyrazolone compounds bearing a CF₃ group that proceeds via an amino-regulated 1,3-proton migration. nih.gov In this process, the catalyst—an alkaloid-derived or cyclohexanediamine-derived squaramide—controls the reaction pathway. Depending on the catalyst used, the reaction can be directed toward different structural isomers through a switched umpolung reaction, which is governed by the 1,3-proton migration step within the reaction intermediate. nih.gov This demonstrates how subtle changes in the catalytic environment can manipulate proton migration pathways to achieve high regioselectivity in the synthesis of complex trifluoromethylated heterocycles. nih.gov

The [3+2] cycloaddition reaction is one of the most powerful methods for constructing the five-membered pyrrolidine ring. umb.edu A central mechanistic question in these reactions is whether they proceed through a concerted pathway, where both new bonds are formed simultaneously (Huisgen mechanism), or a stepwise pathway involving a diradical intermediate (Firestone mechanism). nih.gov

Computational chemistry, particularly DFT, is extensively used to resolve this question by calculating the activation barriers for both potential pathways. scispace.comnih.gov For many 1,3-dipolar cycloadditions involving standard dipolarophiles, calculations have shown that the concerted mechanism is energetically favored and overwhelms the stepwise diradical alternative. nih.gov However, the nature of the reactants can shift this balance. For example, the reaction of a 1,3-dipole with a highly reactive, antiaromatic dipolarophile like cyclobutadiene (B73232) represents a borderline case where the stepwise process can become competitive. nih.gov In the synthesis of trifluoromethylated pyrrolidines, understanding this mechanistic dichotomy is crucial for predicting and controlling the stereochemical outcome of the reaction.

| Reaction Type | Favored Mechanism | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Nitrone + Ethene | Concerted | DFT (B3LYP/6-31G) | The stepwise process is a viable but not competitive alternative. | nih.gov |

| Nitrone + Cyclobutadiene | Borderline (Concerted & Stepwise are competitive) | DFT (B3LYP/6-31G) | The antiaromatic nature of the dipolarophile promotes the stepwise diradical pathway. | nih.gov |

| Butadiyne + Acetylene | Concerted | CCSD(T)//M05-2X | The concerted reaction is favored energetically, though the difference diminishes for diynes. | nih.gov |

| Butadiene + Tetrafluoroethylene | Stepwise (2+2) | DFT (B3LYP, M06-2X) | The stepwise pathway is kinetically preferred due to lower diene distortion energy and stabilization of the diradical intermediate. | scispace.com |

Stereodynamic Analysis and Conformational Landscape Studies

The trifluoromethyl group exerts a significant influence on the conformational preferences and stereodynamics of the pyrrolidine ring. beilstein-journals.org Understanding this influence is critical, as the three-dimensional structure of these molecules dictates their biological activity and catalytic performance.

Detailed studies on phenanthrolinediamides derived from 2-(trifluoromethyl)pyrrolidine (B1142111) have provided deep insights into this area. mdpi.comnih.gov Using a combination of X-ray crystallography, DFT calculations, and dynamic NMR spectroscopy, researchers have characterized the conformational landscape of these molecules. X-ray analysis revealed different solid-state conformations, which were found to differ in the orientation of the pyrrolidine ring relative to the phenanthroline core. mdpi.comnih.gov Specifically, the torsion angles involving the trifluoromethyl group (e.g., CF₃–C–N–C=O) were found to adopt either syn-periplanar or anti-periplanar orientations. nih.gov

DFT calculations were employed to perform relaxed potential energy scans, which helped to estimate the energy barriers for rotation around key bonds. nih.gov These computational results were complemented by experimental data from Exchange Spectroscopy (EXSY) ¹⁹F NMR. The EXSY spectra showed slow exchange between the signals for different CF₃ groups, confirming hindered internal rotation along the amide bonds and allowing for the calculation of the corresponding energy barriers. mdpi.comnih.gov

| Transformation Coordinate | Calculated Rotational Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|

| Rotation along Phen–C=O bond | 14 | DFT Potential Energy Scan | nih.gov |

| Rotation along O=C–N–C–CF₃ bond | 24 | DFT Potential Energy Scan | nih.gov |

These studies highlight how the bulky and electronegative CF₃ group can create significant rotational barriers, locking the molecule into specific conformations and influencing its dynamic behavior.

Basicity and Nucleophilicity Studies of this compound as an Organocatalyst

Pyrrolidine derivatives are widely used as organocatalysts, where their catalytic activity is governed by their basicity and nucleophilicity. The introduction of a powerful electron-withdrawing trifluoromethyl group has a profound impact on these properties.

Systematic studies have been conducted to quantify the Brønsted basicity (expressed as the pKₐ of the conjugate acid, or pKₐH) and nucleophilicity of various pyrrolidine-based organocatalysts in acetonitrile. acs.orgnih.gov While specific data for the 3-substituted isomer is less common in comparative studies, extensive research on 2-(trifluoromethyl)pyrrolidine provides a clear illustration of the electronic effect of the CF₃ group. acs.orgnih.govresearchgate.net

These studies show that most common pyrrolidine catalysts have pKₐH values in the range of 16-20. acs.orgnih.gov In stark contrast, 2-(trifluoromethyl)pyrrolidine was found to have a pKₐH of 12.6, making it significantly less basic. acs.orgnih.govresearchgate.net This dramatic decrease is a direct consequence of the inductive effect of the adjacent CF₃ group, which destabilizes the protonated form of the amine.

The nucleophilicity of these organocatalysts has been quantified using the Mayr nucleophilicity scale, which determines the parameters N and sₙ. Despite its reduced basicity, 2-(trifluoromethyl)pyrrolidine retains useful nucleophilicity, a combination that can be advantageous in certain catalytic transformations by, for example, slowing down enamine formation to prevent undesired side reactions. researchgate.net This unique balance of properties underscores the importance of the trifluoromethyl group in fine-tuning the reactivity of organocatalysts. researchgate.net

| Compound | pKaH (in MeCN) | Nucleophilicity Parameter (N) | Slope Parameter (sN) | Reference |

|---|---|---|---|---|

| 2-(Trifluoromethyl)pyrrolidine | 12.6 | 16.91 | 1.03 | acs.orgnih.gov |

| Pyrrolidine (unsubstituted) | 19.58 | 18.94 | 1.02 | acs.orgnih.gov |

Applications of 3 Trifluoromethyl Pyrrolidine in Drug Discovery and Development

Role as a Chiral Scaffold for the Design of Novel Therapeutic Agents

The 3-(trifluoromethyl)pyrrolidine scaffold is a privileged chiral building block in the design of new therapeutic agents. The pyrrolidine (B122466) ring's non-planar, puckered structure provides a three-dimensional framework that is advantageous for creating molecules that can fit into the complex binding sites of biological targets like enzymes and receptors. nih.govresearchgate.net This inherent three-dimensionality is a key advantage over flat, aromatic rings. nih.gov

The carbon atom at the 3-position is a chiral center, meaning the trifluoromethyl group can exist in two different spatial arrangements (enantiomers), designated as (R) or (S). This chirality is crucial because biological systems are themselves chiral, and often only one enantiomer of a drug will have the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. nih.gov The ability to synthesize specific stereoisomers of this compound allows medicinal chemists to precisely control the geometry of the final drug molecule, optimizing its interaction with the target protein. nih.govresearchgate.net

Furthermore, the stereoelectronics of substituents on the pyrrolidine ring influence its preferred conformation, or "pucker." nih.gov For instance, a trifluoromethyl group at the 3- or 4-position can lock the ring into a specific shape, which in turn orients other functional groups on the molecule in a defined way to maximize binding affinity and biological activity. nih.gov This conformational control makes this compound a powerful scaffold for designing selective and potent therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound-Containing Compounds

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. These studies involve systematically modifying a molecule's structure and observing how those changes affect its biological activity. For compounds containing the this compound scaffold, SAR studies reveal critical insights into the features required for therapeutic efficacy. nih.gov

The orientation of the trifluoromethyl group is a key factor. Due to the chiral center at the C-3 position, the (R) and (S) enantiomers of a drug candidate can exhibit significantly different potencies and selectivities. The specific spatial arrangement of the CF3 group often dictates how well the molecule fits into its biological target. nih.gov

SAR studies also explore modifications to other parts of the molecule while retaining the this compound core. For example, in a series of pyrrolidine-2,5-dione derivatives investigated for anticonvulsant activity, the nature of the substituent at the 3-position, as well as the type of group attached to other parts of the molecule, heavily influenced the compound's performance in preclinical tests. nih.gov Specifically, derivatives bearing a 3-trifluoromethylphenylpiperazine moiety were found to be highly active in the maximal electroshock (MES) test, a model for generalized seizures. nih.gov This indicates that the combination of the trifluoromethyl group and the pyrrolidine scaffold contributes significantly to the desired biological effect.

| Compound Series | Key Structural Feature | Observed Activity Trend | Reference |

| Pyrrolidine-2,5-diones | Phenylpiperazine moiety with a 3-trifluoromethyl group | Most active in the Maximal Electroshock (MES) test for anticonvulsant activity. | nih.gov |

| Pyrrolidine-2,5-diones | 3,4-Dichlorophenylpiperazine moiety | Active in both MES and subcutaneous pentylenetetrazole (scPTZ) tests. | nih.gov |

| Thieno-pyrimidine Derivatives | N-(4-chloro-3-(trifluoromethyl)phenyl) group | Potent inhibition of VEGFR3; hydrophobic interactions with key amino acids (Phe929, Ala983, Leu1044). | mdpi.com |

This table summarizes findings from SAR studies where trifluoromethyl-containing moieties influenced biological activity.

Modulation of Biological Activity by the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is not merely a structural placeholder; it actively modulates the properties of a molecule to enhance its drug-like characteristics. mdpi.com Its incorporation into the pyrrolidine scaffold is a deliberate strategy to improve a compound's therapeutic potential. mdpi.comnih.gov

Key properties influenced by the trifluoromethyl group include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic breakdown by enzymes in the body. mdpi.com This increased stability can prolong the drug's presence in the bloodstream, extending its therapeutic effect.

Lipophilicity: The CF3 group significantly increases the lipophilicity (oil-loving nature) of a molecule. mdpi.com This property can improve the compound's ability to cross cellular membranes and the blood-brain barrier, which is crucial for drugs targeting the central nervous system. mdpi.com

Binding Affinity: The high electronegativity of the fluorine atoms creates a strong dipole moment in the CF3 group. This can lead to favorable interactions—such as dipole-dipole or hydrogen bonding—with the amino acid residues in a protein's binding pocket, thereby increasing the drug's potency. nih.gov

Bioisosterism: The CF3 group can act as a bioisostere for other chemical groups, such as a methyl or chloro group. mdpi.com This means it can replace these groups without significantly altering the molecule's shape, while introducing the beneficial electronic and metabolic properties of fluorine.

These effects combined mean that adding a trifluoromethyl group to the pyrrolidine scaffold can transform a moderately active compound into a potent and stable drug candidate. mdpi.com

Strategic Utility as a Pharmaceutical Intermediate

A pharmaceutical intermediate is a chemical compound that serves as a building block in the synthesis of an active pharmaceutical ingredient (API). This compound is a valuable intermediate due to its pre-packaged combination of a versatile heterocyclic scaffold and a key functional group. nih.gov

Its utility stems from several factors:

Chiral Pool Synthesis: Enantiomerically pure forms of this compound can be used as starting materials, allowing chemists to build complex molecules with a defined stereochemistry. This avoids the need for difficult and costly separation of stereoisomers at later stages of the synthesis.

Functional Group Handle: The nitrogen atom in the pyrrolidine ring is a nucleophile, providing a reactive site for attaching other molecular fragments and building out the final drug structure. nih.gov

Incorporation of Fluorine: Synthesizing complex molecules often involves multiple steps. Introducing a trifluoromethyl group early in the process using an intermediate like this compound can be more efficient than attempting to add the CF3 group to a larger, more complex molecule later on (a process known as late-stage fluorination). acs.org

The use of trifluoromethyl-containing building blocks is a common strategy in the production of both pharmaceuticals and agrochemicals, highlighting the industrial importance of intermediates like this compound. nih.govresearchgate.net

Exploration in Agrochemical and Specialty Chemical Development

The same properties that make the trifluoromethyl group valuable in pharmaceuticals also make it highly effective in agrochemicals such as herbicides, fungicides, and insecticides. researchgate.netresearchgate.net The trifluoromethylpyridine structure, a close chemical cousin to trifluoromethylpyrrolidine, is found in numerous crop protection products. researchgate.net

The incorporation of a CF3 group into pesticide molecules can lead to:

Increased Potency: Enhancing the binding of the chemical to its target enzyme or protein in the pest or weed.

Metabolic Resistance: Preventing the pest from breaking down the chemical, thus overcoming resistance mechanisms.

Favorable Physicochemical Properties: Optimizing how the chemical is absorbed and transported within the plant or insect.

Given the proven success of fluorinated heterocycles in crop protection, this compound represents a logical and promising scaffold for exploration in the development of new, more effective agrochemicals. researchgate.netbohrium.com Its chiral nature could also be exploited to develop more selective pesticides that are effective against the target pest while having minimal impact on beneficial organisms and the environment.

| Agrochemical Class | Role of Trifluoromethyl Group | Example Compound Moiety | Reference |

| Herbicides | Growth inhibition of weeds, long residual soil activity | Trifluoromethylpyridine (in Fluazifop-butyl, Flazasulfuron) | researchgate.netresearchoutreach.org |

| Insecticides | Targeting sap-feeding pests | Trifluoromethylpyridine (in Flonicamid, Sulfoxaflor) | researchoutreach.org |

| Fungicides | Broad-spectrum disease management | Trifluoromethylpyridine | researchgate.net |

This table illustrates the application of the related trifluoromethylpyridine moiety in various classes of agrochemicals.

Targeted Biological Activities and Therapeutic Potential

The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system (CNS), and the properties conferred by the trifluoromethyl group are particularly beneficial for this therapeutic area. nih.govresearchgate.net Neurological disorders represent a significant public health challenge, and there is a pressing need for novel treatments that can effectively address conditions like epilepsy, depression, and neurodegenerative diseases. mdpi.comnih.gov

Research has shown that pyrrolidine-based compounds can be designed to interact with key CNS targets. frontiersin.org The ability of the trifluoromethyl group to enhance lipophilicity is crucial for helping molecules cross the blood-brain barrier, a protective membrane that prevents many substances from entering the brain. researchgate.net

Specific research has identified pyrrolidine-2,5-dione derivatives containing a 3-trifluoromethylphenyl group as having significant anticonvulsant activity in preclinical models. nih.gov This finding directly links the this compound motif to a tangible therapeutic effect in the context of neurological disorders, specifically seizure control. The unique combination of the chiral pyrrolidine ring and the electron-withdrawing, metabolically stable CF3 group makes this compound a highly promising scaffold for the discovery and development of next-generation therapies for a range of neurological conditions. nih.gov

Anticonvulsant Activity Assessment

Derivatives of this compound have demonstrated significant potential as anticonvulsant agents. In preclinical studies, these compounds have been evaluated in various animal models of epilepsy, such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure model, which represent different types of human seizures. mdpi.comnih.gov

One notable series of compounds, (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, showed that the presence of a 3-CF3 group was associated with potent anticonvulsant properties. mdpi.com A specific derivative, referred to as compound 14, exhibited robust, broad-spectrum anticonvulsant activity. mdpi.com It was effective not only in standard seizure models but also in the 6 Hz (44 mA) model, which is indicative of potential efficacy against drug-resistant epilepsy. mdpi.com The quantitative efficacy of this compound is detailed in the table below.

Table 1: Anticonvulsant Activity of Compound 14 in Mice

| Test Model | ED₅₀ (mg/kg) |

|---|---|

| Maximal Electroshock (MES) | 49.6 |

| 6 Hz (32 mA) | 31.3 |

| Subcutaneous Pentylenetetrazole (scPTZ) | 67.4 |

| 6 Hz (44 mA) | 63.2 |

Data sourced from a study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides. mdpi.com

The research highlights that molecules containing the this compound moiety are promising candidates for the development of new antiepileptic drugs with a broad range of activity. mdpi.com

Neuropathic Pain Inhibition

Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant therapeutic challenge. cmaj.ca Research has shown that compounds incorporating the this compound scaffold can be effective in preclinical models of this debilitating pain. T-type calcium channels, in particular, have been identified as promising therapeutic targets for neuropathic pain. nih.govnih.gov

The same compound 14 that showed potent anticonvulsant activity also demonstrated high efficacy against pain responses in various mouse models, including oxaliplatin-induced neuropathic pain. mdpi.com This suggests a dual therapeutic potential for such derivatives. The development of novel pyrrolidine-based T-type calcium channel inhibitors has been a key strategy. nih.govnih.gov For instance, a representative compound from one study showed in vivo efficacy comparable to the standard neuropathic pain drug, gabapentin, in a spinal nerve ligation (SNL) model. nih.gov This indicates that inhibitors based on the pyrrolidine structure can be developed as effective treatments for neuropathic pain. nih.gov The mechanism often involves blocking nerve signals that transmit pain. patient.info

Enzyme Inhibition Mechanisms (e.g., T-type calcium channels, PI3K)

The therapeutic effects of this compound derivatives are often rooted in their ability to selectively inhibit specific enzymes and ion channels.

T-type Calcium Channels: T-type calcium channels are low voltage-activated channels that play a crucial role in regulating neuronal excitability. nih.gov Their involvement in neuropathic pain has made them a prime target for drug development. nih.govnih.gov Pyrrolidine-based inhibitors have been specifically designed to block these channels. nih.gov The mechanism of action for compounds like the anticonvulsant and antinociceptive agent, compound 14, is thought to be complex but likely involves the inhibition of calcium currents, among other targets. mdpi.com By blocking T-type calcium channels, these compounds can reduce the aberrant neuronal firing that contributes to both seizures and neuropathic pain. nih.gov

Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is critical for numerous cellular processes, including cell growth, proliferation, and survival. mdpi.comcancernetwork.com Its dysregulation is implicated in diseases such as cancer and inflammatory conditions. mdpi.comnih.gov The introduction of a trifluoromethyl group into molecules targeting this pathway has been explored to modulate their activity. mdpi.com One study analyzing the structure-activity relationship of a series of PI3K inhibitors found that replacing a difluoro group with a trifluoromethyl group significantly altered the compound's inhibitory activity. mdpi.com This demonstrates that the trifluoromethyl moiety can be a key structural element in designing potent and selective PI3K inhibitors, although its effect can be highly dependent on the specific molecular context. mdpi.com

Chemokine Receptor Modulation

Chemokine receptors are G protein-coupled receptors that mediate cell migration in response to chemokines, playing a vital role in inflammatory and immune responses. nih.gov Modulating these receptors is a key strategy for treating various immune-related diseases. scispace.com Research into pyrrolone derivatives has shown that the strategic placement of a trifluoromethyl group can influence binding affinity for specific chemokine receptors. acs.org

In one study, the addition of a trifluoromethyl group at the meta position of a pyrrolone-based compound led to a threefold decrease in affinity for the CC Chemokine Receptor 2 (CCR2) compared to its para-substituted counterpart. acs.org This highlights the sensitivity of the receptor's binding pocket to the electronic and steric properties of the trifluoromethyl group and its precise location on the inhibitor. Such findings are crucial for designing selective or dual-targeting inhibitors of chemokine receptors like CCR1 and CCR2, which could offer novel approaches to treating inflammatory conditions. acs.org

Antiviral Research (e.g., HIV, HCV)

The pyrrolidine ring is a core component of many nucleoside analogs used in antiviral therapies. Modifications to this ring, including the incorporation of fluorine atoms, have been investigated to improve biological properties such as metabolic stability and lipophilicity. nih.gov

In the context of Human Immunodeficiency Virus (HIV), the lack of a 3'-hydroxyl group is a key feature of many active nucleoside analogs, as its incorporation into viral DNA terminates chain elongation. nih.gov Research on 4′-azanucleosides, which replace a carbon in the carbohydrate-like ring with nitrogen, has explored their potential against HIV-1 and Hepatitis C Virus (HCV). nih.gov While a study on novel 2′,3′-dideoxy-2′,2′-difluoro-4′-azanucleosides did not find any activity against HCV, it underscores the continued interest in fluorinated pyrrolidine-based structures for antiviral drug discovery. nih.gov Furthermore, fluorine modifications in HIV-1 protease inhibitors have been shown to contribute to potent activity against highly drug-resistant viral strains. nih.gov

Anticancer Research

The trifluoromethyl group is a common feature in many modern anticancer drugs, where it can enhance pharmacological properties like bioavailability and metabolic stability. nih.gov Consequently, the this compound scaffold and its derivatives have been explored for their potential as anticancer agents.

Research has shown that combining a trifluoromethyl group with other pharmacologically active structures, such as thiazolo[4,5-d]pyrimidines, can lead to compounds with significant in vitro cytotoxicity against various cancer cell lines. nih.gov For example, one derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, proved to be the most active among a series of newly synthesized compounds when tested against a panel of human cancer cells. nih.gov Similarly, fluorinated analogues of natural products and other synthetic pyrrolidone derivatives have demonstrated promising cytotoxic properties, suggesting that the trifluoromethyl-pyrrolidine motif is a valuable building block in the development of novel chemotherapeutic agents. nih.govmdpi.com

Chemical Transformations and Derivatization Strategies of 3 Trifluoromethyl Pyrrolidine

Functionalization at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine functionality of the 3-(trifluoromethyl)pyrrolidine ring provides a versatile handle for a variety of chemical modifications, allowing for the introduction of a wide range of substituents. These modifications are crucial for tuning the molecule's properties and for its incorporation into larger, more complex structures. Common strategies for the functionalization of the pyrrolidine nitrogen include N-alkylation, N-arylation, and N-acylation.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through various methods. One such example is the synthesis of (E)-3-(2-nitrobenzylidene)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione, where an N-aryl bond is formed. jocpr.com More modern and milder approaches, such as photocatalytic N-arylation, have also been developed for 3-substituted pyrrolidines. helsinki.fi These photocatalytic methods often offer advantages in terms of reaction conditions and functional group tolerance. helsinki.fi Copper-catalyzed N-arylation reactions, a staple in organic synthesis, have also been employed, for instance, in the N-arylation of amides, which is a related transformation. mdpi.com

N-Acylation and Related Reactions: The nitrogen atom can readily react with acylating agents to form amides. This is exemplified in the synthesis of trifluoromethylated phenanthrolinediamides, where 2-(trifluoromethyl)pyrrolidine (B1142111) is acylated by phenanthroline-derived acyl chlorides. mdpi.com Furthermore, the pyrrolidine nitrogen can participate in the formation of more complex heterocyclic systems. For instance, it can be incorporated into a 1,2,4-triazole (B32235) ring, as demonstrated in the synthesis of N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone. mdpi.com

| Reaction Type | Reactants | Product | Reference |

|---|---|---|---|

| N-Arylation | 3-Substituted Pyrrolidine, Aryl Halide | N-Aryl-3-substituted Pyrrolidine | helsinki.fi |

| N-Acylation | 2-(Trifluoromethyl)pyrrolidine, Phenanthroline acyl chloride | Trifluoromethylated Phenanthrolinediamide | mdpi.com |

| Heterocycle Formation | Pyrrolidine derivative, Isothiocyanate | N-substituted-1,2,4-triazole derivative of pyrrolo[3,4-d]pyridazinone | mdpi.com |

Modifications at the Trifluoromethyl-Substituted Carbon

Direct functionalization of the carbon atom bearing the trifluoromethyl group in this compound presents a synthetic challenge due to the electron-withdrawing nature of the CF3 group, which can deactivate the adjacent C-H bonds. However, several strategies can be envisioned or have been applied to pyrrolidine rings in general, which could potentially be adapted for this specific purpose.

One approach involves the introduction of substituents at the C3 position of the pyrrolidine ring through catalytic processes. For example, palladium-catalyzed hydroarylation of pyrrolines has been shown to be an effective method for the synthesis of 3-aryl pyrrolidines. researchgate.netnih.govnih.gov This method could potentially be applied to a pyrroline (B1223166) precursor of this compound to install an aryl group at the desired position.

Another strategy involves the functionalization of a pre-existing carbonyl group at the C3 position. For instance, the acylation of pyrrolidine-2,4-diones at the C-3 position provides a route to introduce various acyl groups. rsc.org While this example does not start with this compound, it demonstrates the feasibility of modifying the C3 position when a suitable functional handle is present.

| Strategy | Reaction Type | Key Transformation | Reference |

|---|---|---|---|

| Catalytic C-H Functionalization | Palladium-Catalyzed Hydroarylation | Introduction of an aryl group at C3 of a pyrroline | researchgate.netnih.govnih.gov |

| Functionalization of a Carbonyl Group | Acylation | Introduction of an acyl group at C3 of a pyrrolidine-2,4-dione | rsc.org |

Cyclization and Ring-Expansion Reactions of this compound Derivatives

Derivatives of this compound are valuable building blocks for the synthesis of more complex, polycyclic nitrogen-containing heterocycles. These transformations often involve intramolecular cyclization reactions or ring expansions of related precursors.

Cyclization Reactions: A prominent strategy for the synthesis of trifluoromethyl-substituted pyrrolidines involves the cyclization of acyclic precursors. For instance, N-tosyl-α-(trifluoromethyl)homoallylamine derivatives can undergo acid-mediated cyclization to afford N-tosyl-α-(trifluoromethyl)pyrrolidines. researchgate.net Furthermore, visible-light-induced radical trifluoromethylation followed by cyclization of N-cyano-N-isopentenyl arylamides provides access to trifluoromethylated dihydropyrroloquinazolinone derivatives. acs.org Domino reactions, which involve a cascade of reactions in a single pot, have also been employed. For example, a domino reaction of 2-aryl-pyrrolidines with alkynes, promoted by a four-component catalytic system, leads to the formation of pyrrolo[2,1-a]isoquinolines. nih.govrsc.org

Ring-Expansion Reactions: Ring-expansion reactions offer an alternative route to trifluoromethylated pyrrolidines from smaller ring systems. A notable example is the ring expansion of 1-tosyl-2-(trifluoromethyl)aziridine. The generation of the corresponding aziridinyl anion followed by alkylation with ω,ω'-dihaloalkanes and subsequent nucleophile-triggered ring expansion provides access to functionalized 2-CF3-pyrrolidines. lookchem.com

| Reaction Type | Starting Material | Product | Reference |

|---|---|---|---|

| Acid-mediated Cyclization | N-Tosyl-α-(trifluoromethyl)homoallylamine derivative | N-Tosyl-α-(trifluoromethyl)pyrrolidine | researchgate.net |

| Radical Trifluoromethylation/Cyclization | N-Cyano-N-isopentenyl arylamide | Trifluoromethylated dihydropyrroloquinazolinone | acs.org |

| Domino Cyclization | 2-Aryl-pyrrolidine and alkyne | Pyrrolo[2,1-a]isoquinoline | nih.govrsc.org |

| Ring Expansion | 1-Tosyl-2-(trifluoromethyl)aziridine | 2-CF3-Pyrrolidine | lookchem.com |

Q & A

Advanced Research Question

- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). The CF₃ group’s stereoelectronic effects can stabilize π-π or hydrophobic interactions .

- QSAR Models : Corrogate descriptors like topological polar surface area (TPSA ≈ 49.4 Ų) with bioavailability .

Validation : Cross-reference results with Cambridge Structural Database (CSD) entries to confirm conformational preferences .

How do discrepancies in reported synthetic yields arise, and how can they be resolved?

Advanced Research Question

Contradictions in yields often stem from:

- Reagent Purity : Trace moisture in solvents or catalysts (e.g., CuCF₃) can reduce efficiency .

- Reaction Scale : Small-scale reactions (<1 mmol) may overestimate yields due to side-product accumulation.

Resolution : Replicate conditions from high-yield studies (e.g., 75% yield in Hall’s synthesis) and characterize byproducts via GC-MS .

What safety protocols are essential when handling this compound intermediates?

Basic Research Question

- PPE : Use N95 masks, nitrile gloves, and safety goggles to avoid inhalation or skin contact .

- Ventilation : Conduct reactions in fume hoods due to potential release of HF or halogenated byproducts .

- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .

How does the trifluoromethyl group affect metabolic stability in preclinical studies?

Advanced Research Question

- CYP450 Inhibition : CF₃ reduces metabolism by cytochrome P450 enzymes due to decreased electron density .

- In Vivo Half-Life : Measure pharmacokinetics in rodent models using LC-MS/MS. CF₃ analogs often show prolonged half-lives (>4 hrs) .

Experimental Design : Compare parent compounds with CF₃-free analogs to isolate the group’s impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.